molecular formula C21H26F3N3O2 B11490789 N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide

Cat. No.: B11490789
M. Wt: 409.4 g/mol
InChI Key: YZVWJYNXANRLEZ-UHFFFAOYSA-N
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Description

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a phenyl group, and a trifluoromethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of an imidazole ring through the condensation of a suitable amine with a diketone

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives with different substituents. Examples include:

  • N-[1-cyclohexyl-5-oxo-2-phenyl-4-(methyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide
  • N-[1-cyclohexyl-5-oxo-2-phenyl-4-(fluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide

Uniqueness

What sets N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide apart is the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activities. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C21H26F3N3O2

Molecular Weight

409.4 g/mol

IUPAC Name

N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]pentanamide

InChI

InChI=1S/C21H26F3N3O2/c1-2-3-14-17(28)25-20(21(22,23)24)19(29)27(16-12-8-5-9-13-16)18(26-20)15-10-6-4-7-11-15/h4,6-7,10-11,16H,2-3,5,8-9,12-14H2,1H3,(H,25,28)

InChI Key

YZVWJYNXANRLEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1(C(=O)N(C(=N1)C2=CC=CC=C2)C3CCCCC3)C(F)(F)F

Origin of Product

United States

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